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Compound of Interest

Compound Name: 6-Chloro-2-iodopurine

Cat. No.: B104377

An In-depth Technical Guide on the Commercial Availability, Purity, and Experimental
Applications of 6-Chloro-2-iodopurine for Researchers, Scientists, and Drug Development
Professionals.

This technical guide provides a comprehensive overview of 6-Chloro-2-iodopurine, a critical
building block in medicinal chemistry and drug discovery. The document details its commercial
suppliers, typical purity levels, and provides in-depth experimental protocols for its synthesis
and purification. Furthermore, it explores the role of purine analogs in cell signaling pathways,
offering insights for researchers in oncology and related fields.

Commercial Availability and Purity

6-Chloro-2-iodopurine is readily available from a variety of commercial chemical suppliers.
The purity of the commercially available compound is typically high, generally ranging from
95% to over 98%, making it suitable for most research and development applications.
Researchers should always refer to the supplier's certificate of analysis for lot-specific purity
data.

Below is a summary of representative commercial suppliers and their stated purity levels for 6-
Chloro-2-iodopurine.
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Supplier Stated Purity CAS Number
Sigma-Aldrich 97% 18552-90-4
ChemScene =97% 18552-90-4
Shanghai Nianxing Industrial
98.0% 18552-90-4
Co., Ltd.
Dayang Chem (Hangzhou
yang (Hang ) 98.0% 18552-90-4
Co., Ltd.
Shanghai Amole
_ 95.0% 18552-90-4
Biotechnology Co., Ltd.
ChemicalBook Suppliers 98% min 18552-90-4

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 6-
Chloro-2-iodopurine, based on established literature procedures. These protocols are
intended for qualified researchers and should be performed in a suitable laboratory setting with
appropriate safety precautions.

Synthesis of 6-Chloro-2-iodopurine from 6-Chloropurine

A common synthetic route to 6-Chloro-2-iodopurine involves the protection of the N9 position
of 6-chloropurine, followed by iodination at the C2 position, and subsequent deprotection.

Step 1: N9-Protection of 6-Chloropurine

o Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine in a suitable solvent such
as dioxane.

» Addition of Reagents: Add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic
acid.

» Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as
monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Quench the reaction and isolate the product, 6-chloro-9-(tetrahydro-
2H-pyran-2-yl)-9H-purine, using standard extraction and purification techniques.

Step 2: lodination of N9-Protected 6-Chloropurine

Reaction Setup: Dissolve the protected 6-chloropurine in an anhydrous solvent like
tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool
to -78 °C.[1]

Deprotonation: Slowly add a strong base, such as lithium diisopropylamide (LDA), to the
cooled solution to deprotonate the C2 position.[1]

lodination: Add a solution of molecular iodine (I2) in THF dropwise to the reaction mixture.[1]

Work-up and Isolation: After the reaction is complete, quench the reaction with a suitable
reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product, 6-chloro-2-iodo-9-
(tetrahydro-2H-pyran-2-yl)-9H-purine, and purify by column chromatography.

Step 3: N9-Deprotection

Reaction Setup: Dissolve the iodinated and protected purine in a solvent mixture such as
methanol.

Acidic Cleavage: Add an acid, for example, hydrochloric acid (HCI), to the solution to cleave
the tetrahydropyranyl (THP) protecting group.[1]

Reaction Conditions: Stir the reaction at room temperature until completion.

Isolation and Purification: Neutralize the reaction mixture and isolate the crude 6-Chloro-2-
iodopurine. The final product can be purified by recrystallization or column chromatography
to yield a white to off-white solid.

A simplified workflow for this synthesis is depicted below.
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Caption: Synthetic workflow for 6-Chloro-2-iodopurine.

Purification of 6-Chloro-2-iodopurine

Purification of the final product is crucial to remove any unreacted starting materials, by-
products, or residual solvents.

Column Chromatography:
» Stationary Phase: Silica gel is a commonly used stationary phase.

* Mobile Phase: A solvent system of ethyl acetate and n-hexane is often effective for the
elution.
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e Procedure: The crude product is loaded onto the silica gel column and eluted with the
chosen solvent mixture. Fractions are collected and analyzed by TLC to identify those
containing the pure product. The corresponding fractions are then combined and the solvent
is removed under reduced pressure.

Recrystallization:

e Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is
sparingly soluble at room temperature but highly soluble at elevated temperatures.

e Procedure: Dissolve the crude 6-Chloro-2-iodopurine in a minimal amount of the hot
solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice
bath to induce crystallization. The purified crystals are then collected by filtration, washed
with a small amount of cold solvent, and dried under vacuum.

Role in Drug Discovery and Signaling Pathways

6-Chloro-2-iodopurine serves as a versatile intermediate in the synthesis of a wide array of
purine derivatives with potential therapeutic applications. The differential reactivity of the chloro
and iodo substituents allows for selective functionalization at the C2 and C6 positions of the
purine ring, enabling the creation of diverse chemical libraries for drug screening.

Purine analogs are well-established as modulators of various biological processes, frequently
acting as inhibitors of kinases and other enzymes involved in cellular signaling. Derivatives of
6-chloropurine have demonstrated anticancer activity by inducing apoptosis and causing cell
cycle arrest.[2] While the specific signaling pathways directly modulated by 6-Chloro-2-
iodopurine are not extensively detailed in the literature, its derivatives are known to target key
cancer-related pathways.

The diagram below illustrates a generalized signaling pathway that can be targeted by purine-
based kinase inhibitors, leading to the inhibition of cell proliferation and survival.
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by purine analogs.

This guide provides foundational knowledge for researchers working with 6-Chloro-2-
iodopurine. For specific applications, further literature review and experimental optimization
are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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